Anti-Factor Xa Inhibitory Potency: IC50 of M-6 (6.9 nM) Versus Edoxaban (3.0 nM) and M-4 (1.8 nM)
In standardized anti-FXa assays, N-desmethyl edoxaban (M-6) exhibits an IC50 of 6.9 nM. This potency is 2.3-fold weaker than parent edoxaban (IC50 3.0 nM) and 3.8-fold weaker than the M-4 metabolite (IC50 1.8 nM) [1]. The data originate from a single comprehensive pharmacokinetic/pharmacodynamic review that reports all three values under comparable experimental conditions, enabling direct side-by-side comparison [1].
| Evidence Dimension | IC50 for anti-Factor Xa activity |
|---|---|
| Target Compound Data | 6.9 nM (M-6, N-desmethyl edoxaban) |
| Comparator Or Baseline | Edoxaban: 3.0 nM; M-4 metabolite: 1.8 nM |
| Quantified Difference | M-6 is 2.3× less potent than edoxaban and 3.8× less potent than M-4 |
| Conditions | In vitro anti-FXa chromogenic assay; human Factor Xa |
Why This Matters
Procurement of N-desmethyl edoxaban as a reference standard is essential for calibrating assays that must distinguish M-6 activity from that of the parent drug and M-4, particularly when chromogenic anti-Xa methods are used for therapeutic drug monitoring.
- [1] Parasrampuria DA, Truitt KE. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa. Clin Pharmacokinet. 2016;55:641–655. Table: IC50 values for edoxaban metabolites. View Source
